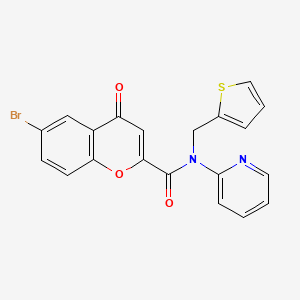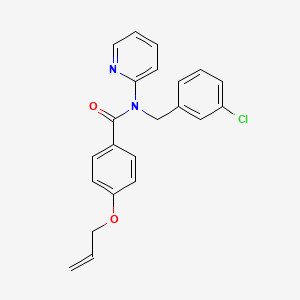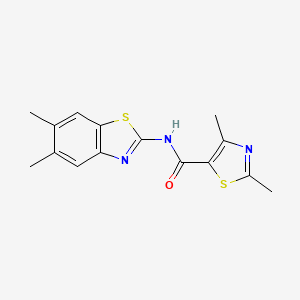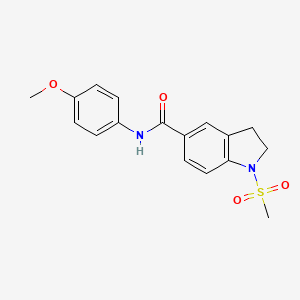![molecular formula C18H25ClN2O2 B14987518 3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14987518.png)
3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a morpholine ring, and a cyclohexylmethyl group attached to the benzamide core
Métodos De Preparación
The synthesis of 3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, the morpholine ring can be oxidized to form N-oxide derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring and cyclohexylmethyl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can be compared with other similar compounds, such as:
3-chloro-N-{[1-(morpholin-4-yl)ethyl]benzamide: This compound has a similar structure but with an ethyl group instead of a cyclohexylmethyl group. The difference in the alkyl chain length can affect its reactivity and biological activity.
4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide: This compound has the chloro group at the 4-position instead of the 3-position. The position of the chloro group can influence its chemical properties and interactions with biological targets.
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide: This compound lacks the chloro group, which can affect its reactivity and biological activity. The presence of the chloro group in this compound enhances its chemical versatility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25ClN2O2 |
|---|---|
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
3-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-6-4-5-15(13-16)17(22)20-14-18(7-2-1-3-8-18)21-9-11-23-12-10-21/h4-6,13H,1-3,7-12,14H2,(H,20,22) |
Clave InChI |
VKNCENQWLFKXPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987457.png)
![2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14987472.png)

![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987479.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987492.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14987495.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987497.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B14987502.png)

![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14987508.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide](/img/structure/B14987519.png)

